N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the sulfone group: The thiophene ring is oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling reactions: The pyrazole and indole moieties are coupled using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a GIRK channel activator, making it useful in studies related to ion channel function and regulation.
Medicine: Potential therapeutic applications due to its ability to modulate potassium channels, which are involved in various physiological processes.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects by activating G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The activation of GIRK channels by this compound leads to the stabilization of the resting membrane potential, reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also act as GIRK channel activators but differ in their structural features and potency.
Urea-based GIRK activators: These compounds have similar biological activities but differ in their metabolic stability and selectivity.
Uniqueness
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific structural features that confer high potency and selectivity as a GIRK channel activator. Its improved metabolic stability over urea-based compounds makes it a promising candidate for further development .
Properties
Molecular Formula |
C20H24N4O5S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H24N4O5S/c1-12-9-18(24(22-12)13-7-8-30(26,27)11-13)21-20(25)15-10-14-16(28-3)5-6-17(29-4)19(14)23(15)2/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,21,25) |
InChI Key |
YMRBLYIDRBBOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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